molecular formula C15H10Br2N2O3 B11690247 (2E)-N-(2,4-dibromophenyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(2,4-dibromophenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11690247
M. Wt: 426.06 g/mol
InChI Key: DEIWHIVRLNRKFA-QPJJXVBHSA-N
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Description

(2E)-N-(2,4-dibromophenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features two bromine atoms and a nitro group attached to phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dibromophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dibromoaniline and 3-nitrobenzaldehyde.

    Condensation Reaction: The 2,4-dibromoaniline reacts with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the amine.

    Amidation: Finally, the amine undergoes an amidation reaction with acryloyl chloride to form the desired enamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dibromophenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dibromophenyl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For instance:

    Enzyme Inhibition: It may interact with the active site of an enzyme, blocking its activity.

    Pharmacological Effects: It may bind to specific receptors or interfere with cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide: Similar structure but with chlorine atoms instead of bromine.

    (2E)-N-(2,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

    Bromine Atoms: The presence of bromine atoms can significantly affect the compound’s reactivity and biological activity compared to chlorine or fluorine analogs.

    Nitro Group: The nitro group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C15H10Br2N2O3

Molecular Weight

426.06 g/mol

IUPAC Name

(E)-N-(2,4-dibromophenyl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C15H10Br2N2O3/c16-11-5-6-14(13(17)9-11)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+

InChI Key

DEIWHIVRLNRKFA-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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